

# An In-depth Technical Guide to the Molecular Structure of Carbapenem Classes

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## Compound of Interest

Compound Name: Carbapenem

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## Introduction

**Carbapenems** represent a potent class of  $\beta$ -lactam antibiotics, often reserved for treating severe bacterial infections, including those caused by multidrug-resistant pathogens.[1] Their broad spectrum of activity stems from a unique molecular architecture that confers stability against many  $\beta$ -lactamase enzymes, which are a primary mechanism of bacterial resistance.[2] This technical guide provides a comprehensive exploration of the molecular structure of different **carbapenem** classes, focusing on the core structural features, key chemical variations, and the experimental methodologies used to elucidate these structures.

## Core Molecular Structure of Carbapenems

The foundational structure of all **carbapenems** is the carbapen-2-em nucleus, a bicyclic system composed of a  $\beta$ -lactam ring fused to a five-membered pyrroline ring.[2] This core structure is the source of their antibacterial activity, mimicking the D-Ala-D-Ala moiety of peptidoglycan precursors and thereby inhibiting bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[3][4]

Key features of the **carbapenem** core include:

- **$\beta$ -Lactam Ring:** A four-membered cyclic amide, the strained nature of which is crucial for its high reactivity towards PBPs.

- **Pyrroline Ring:** A five-membered unsaturated ring containing a carbon atom at the C1 position, distinguishing **carbapenems** from penicillins which have a sulfur atom at this position.<sup>[2]</sup>
- **C2-C3 Double Bond:** This unsaturation further increases the strain in the bicyclic system, enhancing the reactivity of the  $\beta$ -lactam ring.
- **6-hydroxyethyl Side Chain:** A characteristic substituent at the C6 position, which plays a significant role in providing resistance to hydrolysis by many  $\beta$ -lactamases.<sup>[2]</sup>

Caption: Core chemical structure of the **carbapenem** nucleus.

## Classification and Structural Diversity of Carbapenems

**Carbapenems** are broadly classified based on the chemical nature of the side chain at the C2 position and the presence or absence of a methyl group at the C1 position of the **carbapenem** nucleus. These structural modifications significantly influence their spectrum of activity, pharmacokinetic properties, and stability against degradation by bacterial enzymes and human renal dehydropeptidase-I (DHP-I).

## Key Clinically Relevant Carbapenems: A Structural Comparison

The most clinically significant **carbapenems** include Imipenem, Meropenem, Ertapenem, and Doripenem. Their structural differences are highlighted below.

**Imipenem:** The first clinically developed **carbapenem**, imipenem, possesses a simple N-formimidoyl group at the C2 position. It is characterized by its broad spectrum of activity but is susceptible to hydrolysis by DHP-I, necessitating co-administration with a DHP-I inhibitor like cilastatin.<sup>[2]</sup>

**Meropenem:** Meropenem features a dimethylcarbamoyl-pyrrolidinylthio group at the C2 position and, crucially, a 1- $\beta$ -methyl group on the **carbapenem** nucleus. This methyl group confers stability against DHP-I, allowing for its administration as a single agent.<sup>[2]</sup>

Ertapenem: Ertapenem is distinguished by a large benzoic acid side chain at the C2 position. This modification results in a longer plasma half-life, allowing for once-daily dosing. However, its spectrum of activity is narrower than that of imipenem and meropenem, with reduced activity against *Pseudomonas aeruginosa* and *Acinetobacter* species.

Doripenem: Doripenem has a sulfamoylaminomethyl-pyrrolidinylthio side chain at C2 and a 1- $\beta$ -methyl group. It exhibits broad-spectrum activity, including enhanced activity against *Pseudomonas aeruginosa*, and is stable against DHP-I.[5]

## Doripenem

1- $\beta$ -methyl  
Carbapenem Nucleus

C2 Side Chain

R2: Sulfamoylaminomethyl-  
pyrrolidinylthio

## Ertapenem

1- $\beta$ -methyl  
Carbapenem Nucleus

C2 Side Chain

R2: Benzoic acid derivative

## Meropenem

1- $\beta$ -methyl  
Carbapenem Nucleus

C2 Side Chain

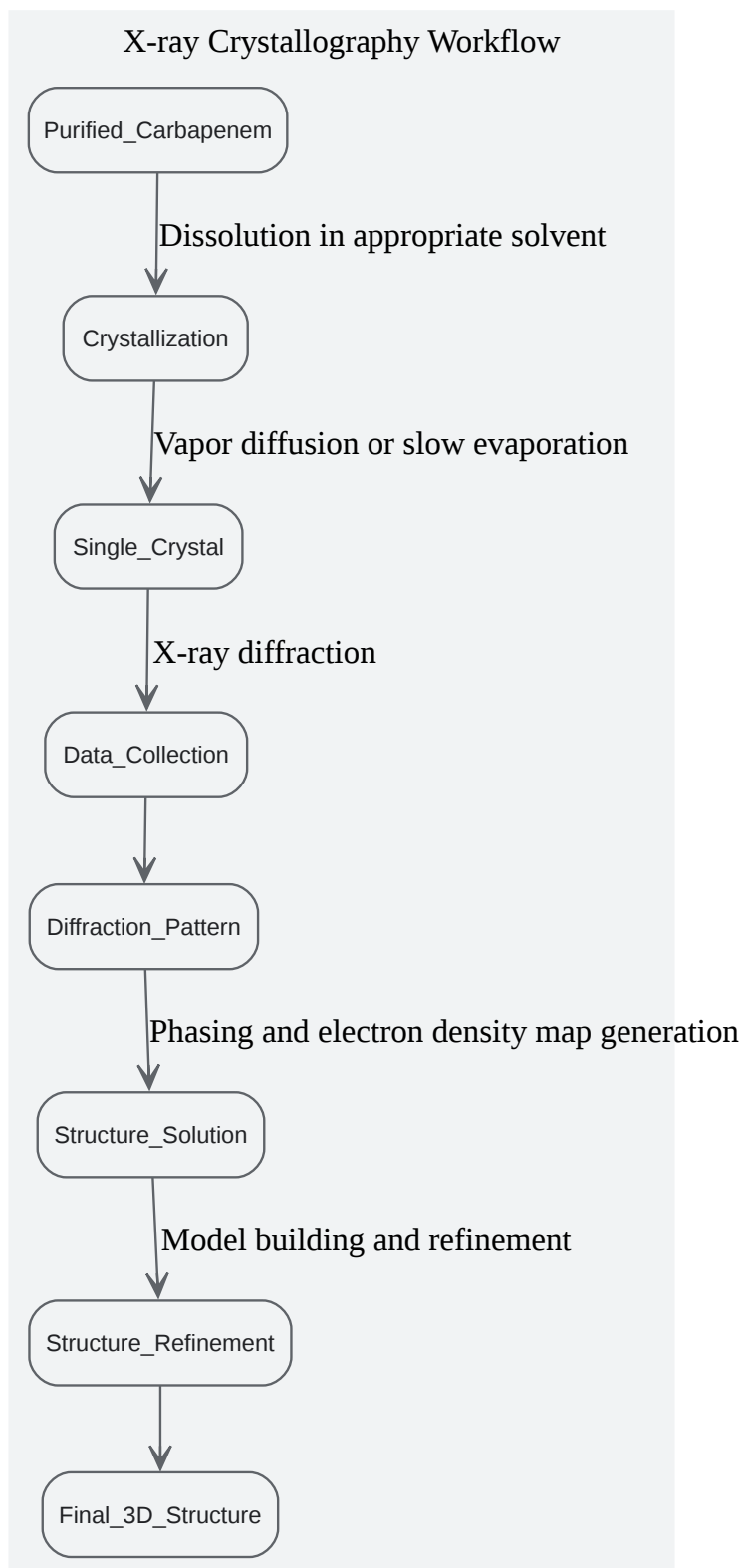
R2: Dimethylcarbamoyl-  
pyrrolidinylthio

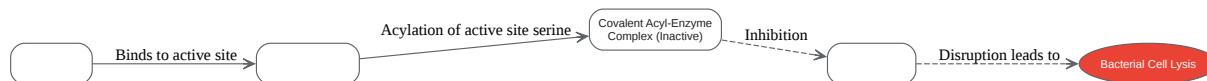
## Imipenem

Carbapenem Nucleus

C2 Side Chain

R2: N-formimidoyl





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